20-(Benzyloxy)-20-oxoicosanoic acid is a synthetic organic compound notable for its unique structural features, including a benzyloxy group and a ketone functional group attached to a long carbon chain. This compound is classified under fatty acid derivatives and is recognized for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its molecular formula is with a molecular weight of 432.6 g/mol.
The synthesis of 20-(Benzyloxy)-20-oxoicosanoic acid typically involves several key steps:
The industrial production of this compound may utilize large-scale Grignard reactions or other catalytic methods to optimize yield and purity. The choice of solvents, catalysts, and reaction conditions is critical to ensure efficient production while minimizing environmental impact.
The molecular structure of 20-(Benzyloxy)-20-oxoicosanoic acid can be represented using the following data:
Property | Value |
---|---|
Molecular Formula | C27H44O4 |
Molecular Weight | 432.6 g/mol |
InChI | InChI=1S/C27H44O4/c28-26(29)22-18-13-11-9-7-5-3-1-2-4-6-8-10-12-14-19-23-27(30)31-24-25-20-16-15-17-21-25/h15-17,20-21H,1-14,18-19,22-24H2,(H,28,29) |
Origin of Product | United States |
20-(Benzyloxy)-20-oxoicosanoic acid can undergo several chemical reactions:
Reaction Type | Common Reagents |
---|---|
Oxidation | Potassium permanganate, chromium trioxide |
Reduction | Sodium borohydride, lithium aluminum hydride |
Substitution | Benzyl bromide, sodium hydride |
The mechanism of action for 20-(Benzyloxy)-20-oxoicosanoic acid involves its interaction with specific molecular targets. The benzyloxy group enhances its reactivity and allows it to modulate enzyme activity or receptor interactions. This compound may function as an inhibitor or modulator within biological pathways, leading to various physiological effects.
The compound appears as a white to off-white solid and is characterized by the following physical properties:
Property | Value |
---|---|
Boiling Point | Not specified |
Melting Point | Not specified |
Density | Not specified |
The chemical properties include:
Property | Value |
---|---|
Solubility | Insoluble in water (2.0E-4 g/L at 25 ºC) |
Flash Point | Not specified |
These properties indicate that 20-(Benzyloxy)-20-oxoicosanoic acid has limited solubility in aqueous environments but may dissolve in organic solvents.
20-(Benzyloxy)-20-oxoicosanoic acid has several applications in scientific research:
This compound's unique structural features make it valuable for specific applications where the benzyloxy functionality is advantageous, distinguishing it from similar compounds with different substituents.
CAS No.: 3463-92-1
CAS No.: 85137-47-9
CAS No.:
CAS No.:
CAS No.: 141042-20-8
CAS No.: 916610-55-4